(2,5-Dimethylphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylphenyl)methanethiol is an organic compound with the molecular formula C₉H₁₂S. It is a thiol, characterized by the presence of a sulfhydryl (–SH) group attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,5-Dimethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of (2,5-dimethylphenyl)methanol with hydrogen sulfide in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the thiol group being introduced via nucleophilic substitution.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride can be employed.
Major Products
Oxidation: Disulfides are the major products.
Reduction: The corresponding hydrocarbon is formed.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2,5-Dimethylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol with the formula CH₃SH.
Ethanethiol: Another simple thiol with the formula C₂H₅SH.
Benzylthiol: A thiol with a benzene ring and a single methyl group.
Uniqueness
(2,5-Dimethylphenyl)methanethiol is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler thiols and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
(2,5-dimethylphenyl)methanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGARSXYWKORGCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.